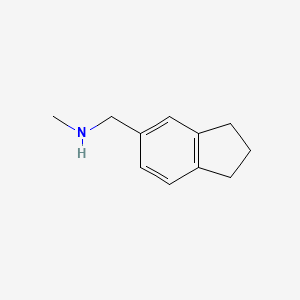

Indan-5-ylmethyl-methylamine

Description

However, the structurally related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine (hereafter referred to as Indoline-5-methylamine) is extensively documented. This section focuses on its properties, synthesis, and applications based on available data.

Properties

CAS No. |

17450-57-6 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-N-methylmethanamine |

InChI |

InChI=1S/C11H15N/c1-12-8-9-5-6-10-3-2-4-11(10)7-9/h5-7,12H,2-4,8H2,1H3 |

InChI Key |

OPTNWMFSPWXSQD-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC2=C(CCC2)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Spectral Characterization

Key spectral data include:

- <sup>1</sup>H NMR : Signals at 2.45 ppm (2H, -CH2-) and 5.28 ppm (1H, -NH2).

- IR : Peaks at 3359 cm<sup>−1</sup> (N-H stretch), 3282 cm<sup>−1</sup> (NH2), and 3012 cm<sup>−1</sup> (C-H stretch) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indoline-5-methylamine and Analogous Compounds

Key Comparative Insights

Structural Diversity: Indoline-5-methylamine and N-(2-chloro-pyrimidin-4-yl)-1H-indazol-5-amine both incorporate nitrogen-rich heterocycles but differ in core scaffold complexity. The former is a mono-bicyclic system, while the latter combines indazole and pyrimidine rings . Thiophene and isoxazole derivatives lack fused rings, emphasizing the role of heteroatom placement in modulating reactivity and bioactivity .

Synthetic Complexity: Indoline-5-methylamine requires multi-step deprotection, whereas the indazole-pyrimidine derivative is synthesized via a one-pot condensation reaction .

Pharmacological Potential: Indoline-5-methylamine is primarily an intermediate, while the indazole-pyrimidine compound has demonstrated selective anticancer activity . Thiophene and isoxazole derivatives are less characterized for biological activity but are widely used as building blocks in drug discovery .

Safety and Handling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.